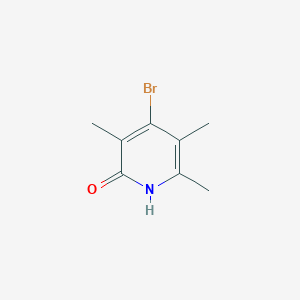

4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one

Description

Properties

IUPAC Name |

4-bromo-3,5,6-trimethyl-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-4-6(3)10-8(11)5(2)7(4)9/h1-3H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZDPSNKXXYRDQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1Br)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one typically involves the bromination of 3,5,6-trimethyl-1,2-dihydropyridin-2-one. The reaction is carried out using bromine or a brominating agent under controlled conditions to ensure selective bromination at the desired position . Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to achieve high yields and purity.

Chemical Reactions Analysis

4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.

Common reagents used in these reactions include bromine, palladium catalysts, and organoboron compounds. The major products formed depend on the specific reaction and conditions used.

Scientific Research Applications

Cancer Research

Recent studies have highlighted the potential of 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one as an inhibitor of bromodomain-containing protein 4 (BRD4), which plays a critical role in the regulation of gene expression associated with various cancers. Compounds that inhibit BRD4 have shown promise in preclinical trials for treating cancers such as leukemia and solid tumors.

Case Study : A study demonstrated that derivatives of this compound exhibited significant anti-cancer properties by inhibiting the binding of acetylated lysine residues on histones, which is crucial for gene expression modulation in cancer cells .

Neuropharmacology

The compound has been investigated for its neuroprotective effects. Its structural similarity to other known neuroprotective agents suggests potential applications in treating neurodegenerative diseases.

Research Findings : Preliminary studies indicate that it may help modulate neurotransmitter levels and protect neuronal cells from oxidative stress .

Building Block for Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.

Synthesis Example : It can be used as a precursor in the synthesis of β-lactams through cycloaddition reactions, which are pivotal in developing antibiotics and other pharmaceuticals .

Pharmaceutical Intermediates

The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their antibacterial and antifungal activities.

Example Application : A derivative of this compound showed promising results as an antimicrobial agent against several bacterial strains, indicating its potential use in developing new antibiotics .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one involves its interaction with molecular targets and pathways within biological systems. The bromine and methyl groups may influence its binding affinity and specificity towards certain enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues of 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one include:

¹ reports $ \text{C}9\text{H}{13}\text{ClN}2\text{O}2 $, but this likely contains errors.

Physicochemical Properties

- However, structurally related brominated dihydropyridinones with aromatic substituents (e.g., 4-bromophenyl derivatives) exhibit high melting points (215–225°C) due to strong intermolecular interactions . Methyl groups may reduce melting points compared to aromatic substituents.

- Solubility: Methyl groups enhance lipophilicity, likely making the target compound less polar than analogues with hydroxyl or cyano groups (e.g., ’s cyano-containing derivative, which is more polar) .

- Molecular Weight: Estimated molecular weight for the target compound (assuming $ \text{C}8\text{H}{11}\text{BrNO} $) is ~217.1 g/mol, comparable to 5-bromo-1,3,6-trimethyl derivative (~216.1 g/mol) .

Biological Activity

4-Bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one is a heterocyclic compound with potential biological activities. Its structure features a bromine atom and multiple methyl groups that may influence its pharmacological properties. This article reviews the biological activity of this compound based on available research findings.

- Molecular Formula : C8H10BrNO

- SMILES Notation : CC1=C(NC(=O)C(=C1Br)C)C

- InChI Key : MZDPSNKXXYRDQJ-UHFFFAOYSA-N

Biological Activity Overview

The biological activity of this compound is primarily derived from its structural analogs and related compounds. Here are some key findings:

1. Antitumor Activity

Research indicates that derivatives of dihydropyridinones, including those similar to this compound, exhibit significant antitumor properties. For instance, compounds within the dihydropyridinone class have been reported to inhibit cancer cell growth through various mechanisms such as inducing apoptosis and inhibiting cell proliferation .

2. Antibacterial Properties

Compounds with similar structures have shown antibacterial activity against a range of pathogens. The presence of the bromine substituent may enhance the compound's ability to penetrate bacterial cell walls and disrupt cellular functions .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Li et al. (2022) | Reported that dihydropyridinones exhibit potent antitumor activity against various cancer cell lines. |

| PMC6146420 | Discussed the synthesis methods for dihydropyridinones and their biological relevance. |

| PMC9416769 | Highlighted the use of similar compounds in treating heart conditions due to their positive inotropic effects. |

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in tumor growth and bacterial metabolism.

- Receptor Interaction : The compound may interact with various receptors that regulate cardiovascular functions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-bromo-3,5,6-trimethyl-1,2-dihydropyridin-2-one, and how can regioselectivity be ensured during bromination?

- Methodological Answer : Synthesis typically involves functionalizing a pre-existing dihydropyridinone core. For bromination at the 4-position, electrophilic brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) are employed. Regioselectivity is influenced by steric and electronic effects: the methyl groups at 3,5,6 positions direct bromination to the less hindered 4-position. Precursor derivatives, such as 3,5,6-trimethyl-1,2-dihydropyridin-2-one, are often synthesized via cyclocondensation of β-keto esters with ammonia or urea. Post-synthetic bromination is validated via NMR (disappearance of the 4-H proton) and mass spectrometry .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- NMR : The absence of the 4-H proton (δ ~6.5–7.5 ppm in non-brominated analogs) confirms bromination. Methyl groups appear as singlets (δ ~2.0–2.5 ppm).

- NMR : The carbonyl (C2) resonates at δ ~165–170 ppm. Bromine’s electron-withdrawing effect deshields C4 (δ ~110–120 ppm).

- IR Spectroscopy : The lactam carbonyl (C=O) absorbs at ~1650–1700 cm.

- Mass Spectrometry : The molecular ion [M+H] should match the theoretical mass (e.g., m/z 244 for CHBrNO). HRMS ensures isotopic consistency for bromine (1:1 ratio for Br and Br) .

Q. How can X-ray crystallography resolve ambiguities in the molecular structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction provides unambiguous confirmation of regiochemistry and stereochemistry. The SHELX suite is widely used for refinement, particularly for handling twinned data or high thermal motion in methyl/bromo substituents. Key parameters include R-factor convergence (<5%), anisotropic displacement parameters for heavy atoms (Br), and hydrogen bonding analysis to validate lactam tautomerism .

Advanced Research Questions

Q. What catalytic systems are effective for Suzuki-Miyaura cross-coupling of this compound with aryl boronic acids?

- Methodological Answer : Palladium catalysts (e.g., Pd(PPh)) with ligand systems like SPhos or XPhos enhance coupling efficiency for sterically hindered substrates. Reaction conditions (80–100°C, DMF/HO solvent, KCO base) optimize yield. Post-coupling characterization via NMR monitors the disappearance of the bromo precursor’s signals. Computational modeling (DFT) predicts electronic effects of methyl groups on oxidative addition kinetics .

Q. How can computational chemistry methods (e.g., DFT) predict the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electrophilicity at C4. Transition-state modeling (e.g., for oxidative addition of Pd) identifies steric barriers from methyl groups. Solvent effects (PCM models) and Mulliken charges quantify bromine’s leaving-group ability. These insights guide ligand selection and reaction optimization .

Q. What strategies are recommended for resolving contradictions in crystallographic data for derivatives of this compound?

- Methodological Answer :

- Twinning Analysis : Use SHELXL’s TWIN command to refine twinned datasets.

- High-Resolution Data : Collect data at synchrotron sources (<0.8 Å resolution) to resolve overlapping electron density from methyl/bromo groups.

- Hirshfeld Surface Analysis : Validates intermolecular interactions (e.g., C–H···O hydrogen bonds) that stabilize specific tautomers or conformers .

Q. How do steric effects from methyl groups influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : The 3,5,6-trimethyl substituents create a steric shield, reducing hydrolysis of the lactam ring. Stability is tested via accelerated degradation studies (e.g., 1M HCl/NaOH at 25–60°C). NMR monitors degradation products (e.g., ring-opened carboxylic acids). Methyl groups at 3 and 5 positions increase torsional strain, favoring ring-opening under harsh conditions .

Safety and Handling

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential bromine vapor release. Store under inert atmosphere (N) to prevent oxidation. Spills are neutralized with sodium bicarbonate and disposed as halogenated waste. Toxicity data for analogs (e.g., LD in rodents) suggest moderate acute toxicity; consult SDS for analogous brominated dihydropyridinones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.